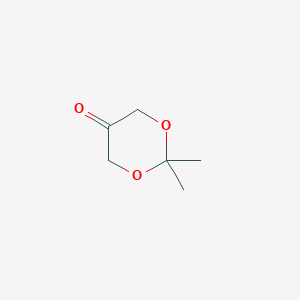

2,2-Dimethyl-1,3-dioxan-5-one

Overview

Description

2,2-Dimethyl-1,3-dioxan-5-one is a chemical compound with the empirical formula C6H10O3 . It is used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol by reducing with lithium aluminum hydride . It is also used in the annulation of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals .

Synthesis Analysis

The asymmetric induction in proline-catalyzed aldol reactions of 2,2-dimethyl-1,3-dioxan-5-one to acyclic chiral alpha-branched aldehydes has been investigated . Synthetically useful levels of diastereoselectivity could be achieved in reactions with acyclic chiral alpha-oxy and alpha-amino aldehydes in both matched and mismatched cases .Molecular Structure Analysis

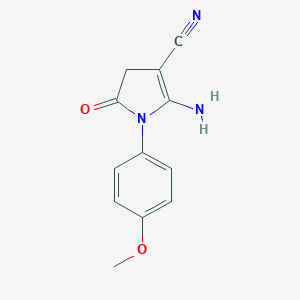

The molecular structure of 2,2-Dimethyl-1,3-dioxan-5-one can be represented by the SMILES stringCC1(C)OCC(=O)CO1 . Chemical Reactions Analysis

Proline-catalyzed aldol addition reactions of 2,2-dimethyl-1,3-dioxan-5-one to chiral aldehydes proceed under reagent stereocontrol (in both matched and mismatched cases) if aldehyde alpha-oxy or alpha-amino substituents are acyclic .Physical And Chemical Properties Analysis

2,2-Dimethyl-1,3-dioxan-5-one is a clear yellow liquid . It has a boiling point of 50–54°C at 11 Torr and a density of 1.09 g cm^−3 . It is soluble in water and most organic solvents .Scientific Research Applications

Organic Synthesis: Preparation of 2,2-Dimethyl-[1,3]dioxan-5-ol

2,2-Dimethyl-1,3-dioxan-5-one: is utilized as a starting material in organic synthesis to prepare 2,2-dimethyl-[1,3]dioxan-5-ol . This transformation is achieved by reducing the compound with lithium aluminum hydride . The resulting alcohol serves as a versatile intermediate for further chemical modifications and can be used to synthesize a variety of complex molecules.

Annulation Reactions: Synthesis of Heterocycles

This compound plays a crucial role in annulation reactions, particularly in the synthesis of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals . These reactions are significant for constructing heterocyclic compounds, which are a core structure in many pharmaceuticals and agrochemicals.

Catalysis: Organocatalytic Reactions

In the field of catalysis, 2,2-Dimethyl-1,3-dioxan-5-one has been studied for its reactivity in organocatalytic reactions. Researchers have investigated its behavior in the presence of proline and other organic catalysts, providing insights into new synthetic pathways and reaction mechanisms .

Mechanism of Action

Target of Action

2,2-Dimethyl-1,3-dioxan-5-one is a chemical compound that primarily targets α-silyloxy aldehydes . These aldehydes play a crucial role in various biochemical reactions, particularly in the formation of cross-aldol products .

Mode of Action

The compound interacts with its targets through a process known as organocatalysis . In this reaction, 2,2-Dimethyl-1,3-dioxan-5-one forms an enamine with α-silyloxy aldehydes, leading to the formation of cross-aldol products . This reaction is highly stereocontrolled and results in the creation of new stereocentres .

Biochemical Pathways

The primary biochemical pathway affected by 2,2-Dimethyl-1,3-dioxan-5-one is the cross-aldol reaction pathway . This pathway leads to the formation of hydroxy ketones or ketols, which are important intermediates in the synthesis of various complex organic compounds .

Pharmacokinetics

It’s known that the compound is used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol by reducing with lithium aluminum hydride . This suggests that the compound may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

The result of the action of 2,2-Dimethyl-1,3-dioxan-5-one is the formation of cross-aldol products . These products are important intermediates in the synthesis of various complex organic compounds .

Action Environment

The action of 2,2-Dimethyl-1,3-dioxan-5-one is influenced by environmental factors such as the presence of water and heat . The compound is air, moisture, and heat sensitive , and should be handled in a well-ventilated place . It’s also recommended to avoid formation of dust and aerosols .

Safety and Hazards

properties

IUPAC Name |

2,2-dimethyl-1,3-dioxan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)8-3-5(7)4-9-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFQDNDZFGFMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(=O)CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369767 | |

| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1,3-dioxan-5-one | |

CAS RN |

74181-34-3 | |

| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

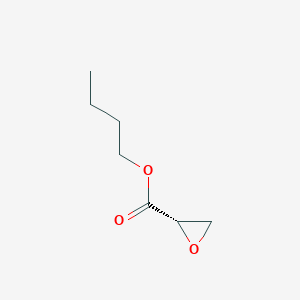

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2-Dimethyl-1,3-dioxan-5-one?

A1: The molecular formula of 2,2-dimethyl-1,3-dioxan-5-one is C6H10O3, and its molecular weight is 130.14 g/mol. []

Q2: Why is 2,2-dimethyl-1,3-dioxan-5-one considered a valuable building block in organic synthesis?

A2: 2,2-Dimethyl-1,3-dioxan-5-one serves as a versatile synthetic equivalent of dihydroxyacetone (DHA). Its structure allows for selective manipulations at various positions, making it ideal for constructing complex molecules. [, ]

Q3: How does 2,2-dimethyl-1,3-dioxan-5-one participate in aldol reactions?

A3: 2,2-Dimethyl-1,3-dioxan-5-one readily undergoes aldol reactions, typically catalyzed by proline or its derivatives. These reactions exploit the ketone functionality of dioxanone, leading to the formation of new carbon-carbon bonds and the generation of chiral centers. [, , , , ]

Q4: Can you elaborate on the stereoselectivity observed in proline-catalyzed aldol reactions involving 2,2-dimethyl-1,3-dioxan-5-one?

A4: Proline-catalyzed aldol reactions with 2,2-dimethyl-1,3-dioxan-5-one often exhibit high diastereo- and enantioselectivity. The choice of proline enantiomer ((R)- or (S)-proline) influences the stereochemical outcome, mimicking the behavior of natural enzymes like tagatose and fuculose aldolases. [, , ]

Q5: What classes of compounds have been synthesized using 2,2-dimethyl-1,3-dioxan-5-one in aldol reactions?

A5: A wide range of compounds have been synthesized, including:

- Carbohydrates: Various aldopentoses, ketohexoses, and even octopyranoses have been prepared using dioxanone as a starting point. [, , , , ]

- Aminosugars: These valuable compounds, often found in natural products, have been accessed through proline-catalyzed aldol reactions with subsequent transformations. [, ]

- Sphingosines: Both D-arabino- and L-ribo-phytosphingosine, important lipid components, have been synthesized using a key aldol step involving dioxanone. []

Q6: Beyond aldol reactions, what other types of reactions can 2,2-dimethyl-1,3-dioxan-5-one undergo?

A6: 2,2-Dimethyl-1,3-dioxan-5-one is a versatile reagent and can participate in a range of reactions:

- Michael additions: It acts as a Michael donor, enabling the synthesis of substituted esters with excellent diastereo- and enantioselectivity when utilizing the SAMP hydrazone method. [, ]

- Enamine formation: It readily forms enamines, even showing a greater tendency than some α-substituted aldehydes, which are typically more reactive in enamine formation. []

- Annulation reactions: It participates in [3+3] and [4+3] annulation reactions, providing access to complex cyclic structures like nitrocyclitols and potential intermediates for tetrodotoxin synthesis. [, , , , ]

Q7: Are there any specific challenges associated with using 2,2-dimethyl-1,3-dioxan-5-one in synthesis?

A7: 2,2-Dimethyl-1,3-dioxan-5-one is known to be hygroscopic and can be prone to polymerization and decomposition. Therefore, it requires careful handling and storage under an inert atmosphere. []

Q8: What are some notable examples of natural products synthesized using 2,2-dimethyl-1,3-dioxan-5-one as a key building block?

A8: Dioxanone has been successfully employed in the total synthesis of various natural products, including:

- Pancratistatin and its Analogs: A highly stereocontrolled [3+3] annulation involving dioxanone provided access to pancratistatin analogs and eventually paved the way for the total synthesis of (+)-pancratistatin, a potent antitumor agent. [, , , ]

- Aspicilin: The SAMP/RAMP hydrazone methodology, utilizing dioxanone, played a crucial role in the asymmetric synthesis of (+)-aspicilin, an 18-membered macrolide with biological activity. []

- Streptenol A: Both enantiomers of streptenol A, a natural product with potential therapeutic applications, were synthesized with high enantioselectivity using the RAMP hydrazone of dioxanone. []

- Jaspines and Sphingosines: The asymmetric synthesis of jaspine B (pachastrissamine) and both D-arabino- and L-ribo-phytosphingosine utilized dioxanone in a proline-catalyzed aldol reaction as a key step. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.